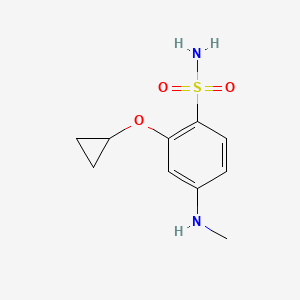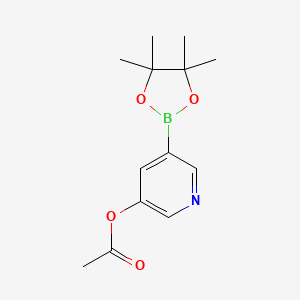![molecular formula C18H16O4 B14852977 (6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Przewaquinone C is a naturally occurring compound, classified as a secondary metabolite of the plant Przewalskia tangutica. It is known for its distinctive red crystalline appearance and is soluble in ethanol and chloroform, but only slightly soluble in water . This compound has garnered attention due to its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antibacterial properties .
準備方法
Przewaquinone C can be obtained through extraction and purification from the plant Przewalskia tangutica. A commonly used method involves ultrasonic-assisted extraction followed by separation and purification techniques to achieve high purity . This method is favored for its efficiency in isolating the compound from the plant matrix.
化学反応の分析
Przewaquinone C undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where halogens like chlorine or bromine are introduced, are common examples.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
科学的研究の応用
Przewaquinone C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying redox reactions and the synthesis of quinone derivatives.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: The compound’s antibacterial properties are being investigated for use in developing new antimicrobial agents.
作用機序
The mechanism by which Przewaquinone C exerts its effects involves several molecular targets and pathways. For instance, its anticancer effects are thought to be mediated through the interleukin-8, Ras-mitogen-activated protein kinase, and Rac1 signaling pathways . Additionally, its antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Przewaquinone C is structurally related to other tanshinones, such as tanshinone I and tanshinone IIA, which are also derived from the Salvia miltiorrhiza plant . These compounds share similar biological activities, including anti-inflammatory and anticancer properties. Przewaquinone C is unique in its specific molecular structure and the particular pathways it influences, making it a distinct compound within this class.
Similar compounds include:
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
These compounds, like Przewaquinone C, are known for their therapeutic potential and are subjects of extensive research in traditional Chinese medicine and modern pharmacology .
特性
分子式 |
C18H16O4 |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3/t18-/m0/s1 |
InChIキー |
JVRKHBLVECIWMZ-SFHVURJKSA-N |
異性体SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)O |
正規SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


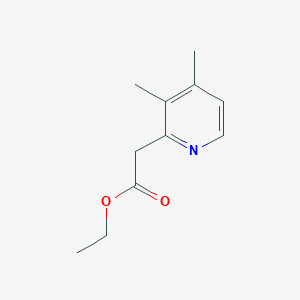
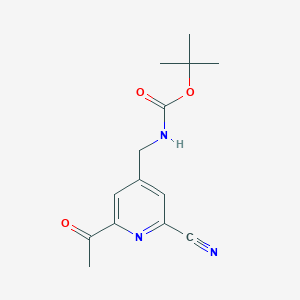
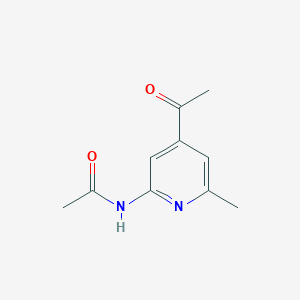

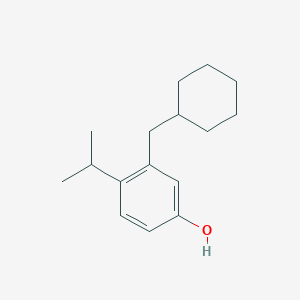
![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)

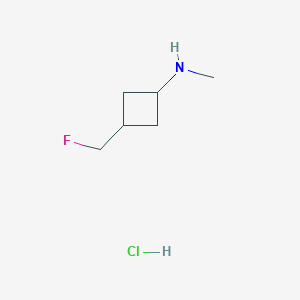

![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)

